Tripiperidinomethane
Description
Tripiperidinomethane (CAS: 22630-08-6) is a tricyclic amine compound consisting of a central methane carbon bonded to three piperidine rings. It is classified as an orthoamide, characterized by its nitrogen-rich structure, which enables unique reactivity in organic synthesis. A key application of this compound is its role in the Batcho-Leimgruber indole synthesis, where it facilitates the condensation of nitrotoluenes with dimethylformamide dimethyl acetal (DMF-DMA) to form substituted aminostyrenes, precursors to indole derivatives . Its NMR spectrum in deuterochloroform reveals an equilibrium between the orthoamide and a chloroform adduct, with methine proton signals at δ 3.1 and 3.9, respectively .
Properties
CAS No. |
22630-08-6 |
|---|---|
Molecular Formula |
C16H31N3 |
Molecular Weight |
265.44 g/mol |
IUPAC Name |
1-[di(piperidin-1-yl)methyl]piperidine |
InChI |
InChI=1S/C16H31N3/c1-4-10-17(11-5-1)16(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h16H,1-15H2 |
InChI Key |
LSKNNOZGCOKKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(N2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tripiperidinomethane belongs to a broader class of tricyclic amines and orthoamides. Below is a detailed comparison with analogous compounds:
Tripyrrolidinomethane
- Structure : Three pyrrolidine rings attached to a central methane carbon.
- Reactivity: Reacts vigorously with chloroform to form formamidinium chloride (XVII), unlike this compound, which forms an equilibrium .
- Applications: Limited synthetic utility compared to this compound, primarily due to its irreversible reactivity with chlorinated solvents.
Tris-(N-methylanilino)-methane
- Structure : Three N-methylaniline groups bound to methane.
- Applications: Used in the synthesis of complex aminals but lacks the versatility of this compound in indole synthesis.
Trimorpholino-methane
- Structure : Three morpholine rings attached to methane.
- Reactivity: Soluble in chloroform without reaction, contrasting with this compound’s equilibrium state .
- Applications : Primarily explored in coordination chemistry due to its oxygen-containing heterocycles.
Triphenylmethane
- Structure : Three phenyl groups bonded to methane.
- Reactivity : Lacks nitrogen-based reactivity; used as a dye precursor and laboratory chemical .
Comparative Data Table
Research Findings and Key Distinctions
Reactivity with Chloroform: this compound’s equilibrium in chloroform is unique among orthoamides. Tripyrrolidinomethane reacts irreversibly, while trimorpholino-methane remains inert . This property makes this compound suitable for reactions requiring controlled reactivity in chlorinated solvents.
Role in Indole Synthesis: this compound outperforms other bases (e.g., pyrrolidine) in the Batcho-Leimgruber reaction, achieving yields up to 77% . Its steric and electronic profile optimizes the condensation step, reducing side reactions compared to bulkier analogs.
Spectral Behavior: The dual NMR signals of this compound in chloroform are absent in analogs like trimorpholino-methane, underscoring its dynamic equilibria .
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